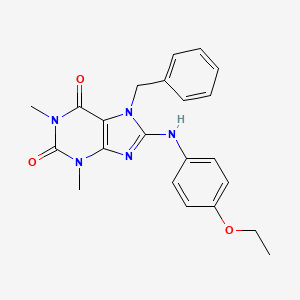![molecular formula C18H17N3O5S B11618607 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11618607.png)
4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound featuring a benzisothiazole ring system
Preparation Methods
The synthesis of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the formation of the benzisothiazole ring, followed by the introduction of the hydrazone moiety. The final step involves the esterification of the phenyl acetate group.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in modified benzisothiazole derivatives.
Scientific Research Applications
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE can be compared with similar compounds:
Similar Compounds: Compounds with similar structures include other benzisothiazole derivatives and hydrazone-containing molecules.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H17N3O5S/c1-12(22)26-15-9-8-13(10-16(15)25-3)11-19-21(2)18-14-6-4-5-7-17(14)27(23,24)20-18/h4-11H,1-3H3/b19-11+ |
InChI Key |
PSJGVDLUNDZDQP-YBFXNURJSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N(C)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN(C)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11618525.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618527.png)

![9-[4-(dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B11618541.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618546.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618547.png)
![2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B11618556.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618565.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11618567.png)
![2-amino-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-5-nitrobenzamide](/img/structure/B11618569.png)
![2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618579.png)
![Methyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11618589.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618602.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}phenyl acetate](/img/structure/B11618603.png)
